Diethyl (pyrrolidin-1-ylmethyl)phosphonate basic properties
Diethyl (pyrrolidin-1-ylmethyl)phosphonate basic properties
An In-depth Technical Guide to the Basic Properties of Diethyl (pyrrolidin-1-ylmethyl)phosphonate
Introduction: The Significance of α-Aminophosphonates
In the landscape of medicinal chemistry and drug development, the search for novel molecular scaffolds that can mimic or antagonize biological processes is paramount. α-Aminophosphonates, structural analogues of α-amino acids where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety, represent a class of compounds with immense therapeutic potential.[1][2] This structural alteration imparts unique steric and electronic properties, enhancing their resistance to hydrolysis and allowing them to act as potent enzyme inhibitors, antibacterial agents, and neuromodulators.[2][3]
This guide focuses on a specific member of this class: Diethyl (pyrrolidin-1-ylmethyl)phosphonate . We will provide a comprehensive overview of its synthesis, characterization, and, most critically, its fundamental basic properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate its use in the laboratory.
Synthesis and Characterization
A thorough understanding of a compound's properties begins with its synthesis. The preparation of diethyl (pyrrolidin-1-ylmethyl)phosphonate is a classic example of α-aminophosphonate synthesis, typically achieved through a one-pot, three-component condensation reaction.
Primary Synthetic Pathway: The Kabachnik-Fields Reaction
The most prevalent method for synthesizing this compound is the Kabachnik-Fields reaction (also known as the phospha-Mannich reaction).[4][5] This reaction is favored for its operational simplicity and efficiency, involving the condensation of a secondary amine (pyrrolidine), a carbonyl compound (formaldehyde), and a hydrophosphoryl compound (diethyl phosphite).
The mechanism proceeds through one of two main routes, often dependent on the specific reactants and conditions. One pathway involves the initial formation of an iminium ion from the reaction of pyrrolidine and formaldehyde, which is then attacked by the nucleophilic diethyl phosphite.[4][6] Alternatively, diethyl phosphite can first add to formaldehyde to form an α-hydroxyphosphonate, which then undergoes nucleophilic substitution by pyrrolidine.
Caption: Figure 1: Kabachnik-Fields Synthesis Pathway
Spectroscopic and Physicochemical Profile
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following properties are characteristic of diethyl (pyrrolidin-1-ylmethyl)phosphonate.
| Property | Value | Source(s) |
| CAS Number | 51868-96-3 | [7] |
| Molecular Formula | C₉H₂₀NO₃P | [7] |
| Molecular Weight | 221.24 g/mol | [7][8] |
| Boiling Point | 132-134 °C at 10 mmHg | [9] |
| Density | ~1.064 g/mL at 25 °C | [9] |
| Refractive Index (n20/D) | ~1.453 | [9] |
Table 1: Physicochemical Properties
Spectroscopic analysis provides the structural fingerprint of the molecule.
| Technique | Key Features |
| ³¹P NMR | A single resonance is expected in the range of δ 20-30 ppm, characteristic of alkylphosphonates. A literature value for the neat substance is reported at 26.33 ppm relative to 85% H₃PO₄.[10][11] |
| ¹H NMR | Expected signals include triplets for the ethyl ester methyl groups (~1.3 ppm), complex multiplets for the ethyl ester methylene groups (~4.1 ppm) showing P-H coupling, a doublet for the P-CH₂-N protons (~2.8-3.0 ppm) due to P-H coupling, and multiplets for the pyrrolidine ring protons. |
| ¹³C NMR | Signals are expected for the ethyl ester carbons (~16 ppm, ~62 ppm with C-P coupling), the P-CH₂-N carbon (~55 ppm with a large ¹JCP coupling constant), and the pyrrolidine ring carbons.[10] |
| IR Spectroscopy | Characteristic absorption bands include strong P=O stretching (~1220-1250 cm⁻¹), P-O-C stretching (~1020-1050 cm⁻¹), and C-H stretching (~2800-3000 cm⁻¹).[10][12] |
| Mass Spectrometry | The molecular ion peak [M]+ at m/z = 221 would be expected, along with characteristic fragmentation patterns. |
Table 2: Summary of Expected Spectroscopic Data
Core Subject: The Basic Properties
The defining basic feature of diethyl (pyrrolidin-1-ylmethyl)phosphonate is the tertiary amine nitrogen within the pyrrolidine ring. The lone pair of electrons on this nitrogen atom can readily accept a proton, making the molecule a Brønsted-Lowry base.
Caption: Figure 2: Protonation Equilibrium
Basicity and pKa Estimation
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Reference Compound: The pKa of the conjugate acid of pyrrolidine is approximately 11.3.
-
Inductive Effects: The phosphonate group (-CH₂P(O)(OEt)₂) attached to the nitrogen is weakly electron-withdrawing. This effect will slightly decrease the electron density on the nitrogen atom, making its lone pair less available for protonation compared to unsubstituted pyrrolidine.
-
Estimated pKa: Consequently, the pKa of the conjugate acid of diethyl (pyrrolidin-1-ylmethyl)phosphonate is expected to be slightly lower than that of pyrrolidinium, likely in the range of 10.0 - 11.0 .
Causality: The choice to estimate the pKa is driven by the absence of published data. This estimation is based on fundamental principles of physical organic chemistry, specifically the analysis of inductive effects on amine basicity.[13] It provides a functional working value for designing experiments, such as setting the pH for extractions or selecting appropriate buffers. However, for quantitative studies, experimental determination is essential.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a self-validating system for accurately determining the pKa of a basic compound. The principle involves monitoring the pH of a solution of the base as a strong acid titrant is added incrementally. The pKa is the pH at the half-equivalence point.
Materials & Equipment:
-
Diethyl (pyrrolidin-1-ylmethyl)phosphonate (high purity)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
High-purity water (deionized or distilled)
-
Methanol or Ethanol (if solubility is an issue)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Class A burette (25 or 50 mL)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 0.2-0.3 mmol of diethyl (pyrrolidin-1-ylmethyl)phosphonate.
-
Dissolve the sample in 50.0 mL of high-purity water in a 100 mL beaker. If the compound has limited water solubility, a mixed solvent system (e.g., 50:50 methanol/water) can be used.[14]
-
Causality: Using a precise amount of the analyte allows for the accurate calculation of the equivalence point. The solvent choice is critical; while water is ideal, mixed solvents are a necessary compromise for less soluble compounds, though it's important to note that pKa values are solvent-dependent.[14][15]
-
-
Titration Setup:
-
Place the beaker on the magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Fill the burette with the standardized 0.1 M HCl solution and record the initial volume.
-
-
Titration Procedure:
-
Begin stirring the solution at a moderate, constant speed.
-
Record the initial pH of the solution before adding any titrant.
-
Add the HCl titrant in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize completely and record both the titrant volume and the corresponding pH.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.05 mL or dropwise) to obtain a detailed curve in this critical region.
-
Continue the titration well past the equivalence point until the pH stabilizes at a low value.
-
-
Data Analysis and pKa Determination:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative (ΔpH/ΔV) and finding its maximum.
-
The half-equivalence point is Veq / 2.
-
Find the pH on the titration curve that corresponds to the volume at the half-equivalence point.
-
According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.[16]
-
Trustworthiness: This protocol is self-validating because the shape of the resulting sigmoidal curve confirms a single acid-base equilibrium. The accuracy of the result is directly tied to the calibration of the pH meter and the standardization of the titrant, which are standard laboratory quality control measures.
Applications in Research and Development
The basicity of the pyrrolidine nitrogen is central to the utility of diethyl (pyrrolidin-1-ylmethyl)phosphonate.
-
Synthetic Intermediate: It serves as a nucleophilic building block. The nitrogen can be quaternized or used to initiate further reactions, making it a valuable intermediate for constructing more complex, biologically active phosphonates.[9][17]
-
Ligand in Coordination Chemistry: The nitrogen and the phosphonate oxygen atoms can act as coordination sites for metal ions. This property is exploited in the development of metal-based catalysts and therapeutic or diagnostic agents.[2][9]
-
pH-sensitive NMR Probe: Related aminophosphonates have been developed as highly sensitive ³¹P NMR probes for measuring intracellular and extracellular pH, a critical parameter in studying pathological processes like ischemia.[18] The significant change in the ³¹P chemical shift upon protonation allows for non-invasive pH monitoring.
Conclusion
Diethyl (pyrrolidin-1-ylmethyl)phosphonate is a quintessential α-aminophosphonate whose chemical behavior is dominated by the basicity of its pyrrolidine nitrogen. While its precise pKa value requires experimental determination, a reasoned estimate places it in the range of a moderately strong organic base. Understanding this fundamental property, along with its synthesis and spectroscopic profile, is crucial for its effective application as a synthetic intermediate and functional molecule in medicinal chemistry and materials science. The methodologies and insights provided in this guide offer a robust framework for researchers to confidently incorporate this versatile compound into their development programs.
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